N-(2,3-dihydro-1H-inden-5-yl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
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Description
N-(2,3-dihydro-1H-inden-5-yl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C23H18FN3O2S2 and its molecular weight is 451.53. The purity is usually 95%.
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Scientific Research Applications
Dual Inhibitory Activity on Enzymes
Compounds structurally related to N-(2,3-dihydro-1H-inden-5-yl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide have been synthesized and evaluated for their inhibitory activity against key enzymes like thymidylate synthase (TS) and dihydrofolate reductase (DHFR). A study by Gangjee et al. (2008) demonstrated that analogues with a 2-amino-4-oxo-5-arylthio-substituted-6-methylthieno[2,3-d]pyrimidine scaffold were highly conducive to dual human TS-DHFR inhibitory activity, indicating their potential use in developing antifolate cancer therapies (Gangjee, Qiu, Li, & Kisliuk, 2008).
Quantum Chemical Insights and Antiviral Potency
Another study by Mary et al. (2020) provided quantum chemical insights into the structure and interactions of a novel antiviral molecule closely related to the compound of interest. The research highlighted the molecule's promising antiviral potency against SARS-CoV-2 by investigating its molecular docking and interactions, which could be relevant for developing treatments for COVID-19 and other viral infections (Mary, Siddique, Pradhan, Jayaprakash, & James, 2020).
Crystal Structural Analysis
Studies on the crystal structures of similar compounds, such as those by Subasri et al. (2017), have provided valuable information on the molecular conformation and interactions that contribute to their biological activity. Understanding these structural properties is crucial for the rational design of new therapeutics (Subasri, Kumar, Sinha, Jayaprakash, Viswanathan, & Velmurugan, 2017).
Properties
IUPAC Name |
N-(2,3-dihydro-1H-inden-5-yl)-2-[3-(2-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18FN3O2S2/c24-17-6-1-2-7-19(17)27-22(29)21-18(10-11-30-21)26-23(27)31-13-20(28)25-16-9-8-14-4-3-5-15(14)12-16/h1-2,6-12H,3-5,13H2,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTQUWVFGFBRJQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)NC(=O)CSC3=NC4=C(C(=O)N3C5=CC=CC=C5F)SC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18FN3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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